3,4-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
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Overview
Description
3,4-DIFLUORO-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE: This compound is characterized by the presence of fluorine atoms, a methyl group, and an oxazole ring, which contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DIFLUORO-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 5-methyl-1,2-oxazole-3-amine under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 3,4-DIFLUORO-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives with different functional groups attached to the benzene ring .
Scientific Research Applications
Chemistry: In chemistry, 3,4-DIFLUORO-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological systems. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards specific biological targets .
Medicine: Its unique structure can be exploited to develop compounds with improved pharmacokinetic and pharmacodynamic properties .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3,4-DIFLUORO-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to the modulation of their activity. The oxazole ring can also contribute to the compound’s overall binding properties and stability .
Comparison with Similar Compounds
1,3-Difluoro-2-methyl-5-nitrobenzene: This compound shares the difluorobenzene core but has different substituents, leading to variations in its chemical properties and reactivity.
3,4-Difluoro-N-[2-(5-methyl-1,2-oxazol-3-yl)ethyl]benzene-1-sulfonamide: This compound has a similar structure but with an additional ethyl group, which can influence its reactivity and applications.
Uniqueness: The uniqueness of 3,4-DIFLUORO-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE lies in its specific combination of fluorine atoms, a methyl group, and an oxazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H8F2N2O3S |
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Molecular Weight |
274.25 g/mol |
IUPAC Name |
3,4-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H8F2N2O3S/c1-6-4-10(13-17-6)14-18(15,16)7-2-3-8(11)9(12)5-7/h2-5H,1H3,(H,13,14) |
InChI Key |
JVBXAVCVDRMWKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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